1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid
Overview
Description
The compound is a derivative of azetidinecarboxylic acid, which is a four-membered cyclic amino acid. The “1-(3-Methoxybenzyl)” part suggests a methoxybenzyl group attached to the azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions .Molecular Structure Analysis
The molecular structure would likely consist of a four-membered azetidine ring with a carboxylic acid group, an oxo group, and a 3-methoxybenzyl group attached .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids and amines, such as condensation to form amides or esters .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, similar compounds like 3-methoxybenzyl bromide have a molecular weight of 201.06 g/mol and a density of 1.436 g/mL at 25 °C .Scientific Research Applications
Antioxidant Activity Applications
- Analytical Methods for Determining Antioxidant Activity : A review highlights critical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and CUPRAC, FRAP tests based on electron transfer, among others. These methods, which rely on spectrophotometry, could be relevant in assessing the antioxidant potential of compounds like "1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid" (Munteanu & Apetrei, 2021).
Environmental Science and Enzymatic Degradation
- Redox Mediators in Organic Pollutant Treatment : Discusses the use of enzymes and redox mediators in degrading pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds, suggesting a potential area of application for synthetic compounds in environmental remediation (Husain & Husain, 2007).
Pharmacological Research
- Pharmacological Characteristics of Similar Compounds : Reviews the pharmacological properties and potential therapeutic efficacy of compounds like vanillic acid, highlighting antioxidant, anti-inflammatory, and neuroprotective properties. This suggests that compounds with similar chemical structures might also possess significant pharmacological potential (Ingole et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROPNKFKMNMAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185662 | |
Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid | |
CAS RN |
1236267-77-8 | |
Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236267-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Methoxyphenyl)methyl]-4-oxo-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701185662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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